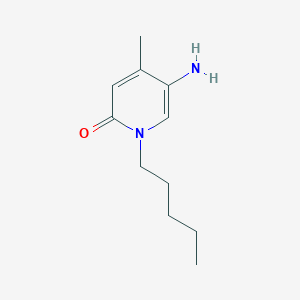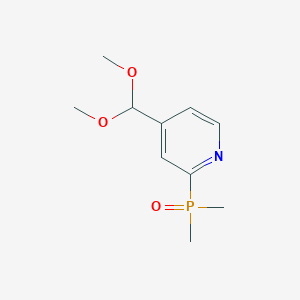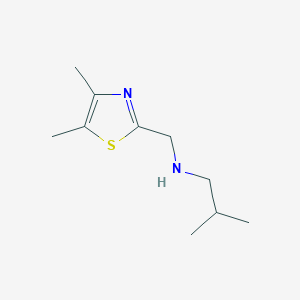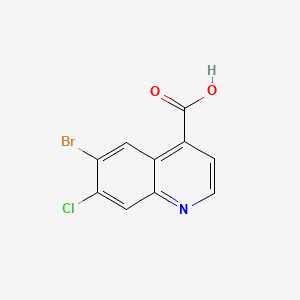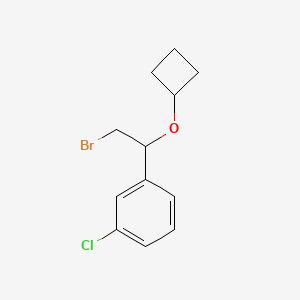
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-cyclobutoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove halogen atoms or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 1-(2-amino-1-cyclobutoxyethyl)-3-chlorobenzene.
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: Products may include dehalogenated compounds or those with reduced functional groups.
Scientific Research Applications
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-cyclopropylethanone
- Bromocyclohexane
- 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene
Uniqueness
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, as well as the cyclobutoxy group
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-(2-bromo-1-cyclobutyloxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-8-12(15-11-5-2-6-11)9-3-1-4-10(14)7-9/h1,3-4,7,11-12H,2,5-6,8H2 |
InChI Key |
QSRGMRRUCBBGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(CBr)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


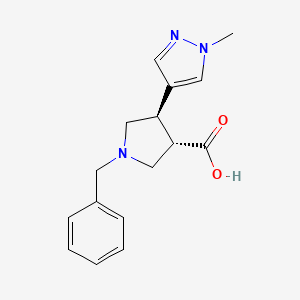
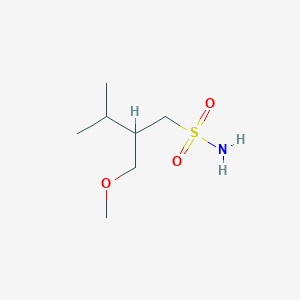
![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)

![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
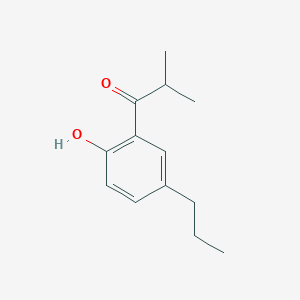
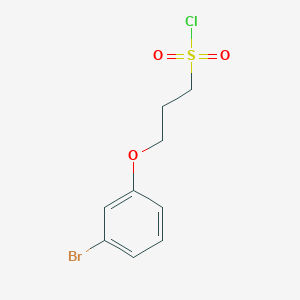
![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)
![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)
